Bienvenue dans la boutique en ligne BenchChem!

(6-Phenylpyrimidin-4-yl)methanamine

Physicochemical profiling Medicinal chemistry Lead optimization

(6-Phenylpyrimidin-4-yl)methanamine (CAS 1083396-46-6) is a heterocyclic primary amine with the molecular formula C11H11N3 and a molecular weight of 185.22 g/mol, characterized by a phenyl substituent at the 6-position and an aminomethyl group at the 4-position of the pyrimidine ring. It is commercially supplied as a free base (typical purity ≥95%) or as a dihydrochloride salt (CAS 2177060-45-4) for enhanced aqueous solubility.

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
CAS No. 1083396-46-6
Cat. No. B1414971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Phenylpyrimidin-4-yl)methanamine
CAS1083396-46-6
Molecular FormulaC11H11N3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=NC(=C2)CN
InChIInChI=1S/C11H11N3/c12-7-10-6-11(14-8-13-10)9-4-2-1-3-5-9/h1-6,8H,7,12H2
InChIKeyJMZVWZAKTSCVEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Phenylpyrimidin-4-yl)methanamine (CAS 1083396-46-6): Core Scaffold Identity and Procurement-Relevant Specifications


(6-Phenylpyrimidin-4-yl)methanamine (CAS 1083396-46-6) is a heterocyclic primary amine with the molecular formula C11H11N3 and a molecular weight of 185.22 g/mol, characterized by a phenyl substituent at the 6-position and an aminomethyl group at the 4-position of the pyrimidine ring . It is commercially supplied as a free base (typical purity ≥95%) or as a dihydrochloride salt (CAS 2177060-45-4) for enhanced aqueous solubility . The compound belongs to the phenylamino-pyrimidine (PAP) structural class, a privileged scaffold extensively validated in the development of ATP-competitive kinase inhibitors targeting BCR-ABL, JAK, and CDK families [1]. Its bifunctional nature—combining a primary amine handle for derivatization with a 6-phenylpyrimidine core—positions it as a versatile building block for focused library synthesis and structure-activity relationship (SAR) exploration [2].

Why Regioisomeric and Substitution-Level Substitution of (6-Phenylpyrimidin-4-yl)methanamine Fails: Structural Determinants of Biological Activity


Generic substitution within the phenylpyrimidine class is not scientifically valid because the position of the phenyl ring, the location and nature of the amine-bearing substituent, and the methylation state of the pyrimidine core collectively dictate the pharmacophoric geometry, electronic distribution, and steric accessibility of the ATP-binding site hinge-region interaction [1]. The 6-phenyl-4-aminomethyl substitution pattern of the target compound generates a unique vector angle and hydrogen-bonding topology that differs fundamentally from the 4-phenyl-2-aminomethyl, 2-phenyl-5-aminomethyl, and 2-methyl-6-phenyl-4-aminomethyl regioisomers. These structural variations translate into measurable differences in kinase selectivity profiles and physicochemical properties (e.g., pKa, lipophilicity) that directly impact assay compatibility and downstream derivatization efficiency . The evidence guide below provides quantitative, comparator-anchored justification for why procurement decisions must be compound-specific rather than scaffold-generic [2].

Quantitative Differentiation Evidence for (6-Phenylpyrimidin-4-yl)methanamine Against Closest Structural Analogs


Regioisomeric Differentiation: 6-Phenyl-4-aminomethyl vs. 2-Methyl-6-phenyl-4-aminomethyl — pKa and Hydrogen-Bond Donor Capacity Modulation

The 2-methyl substitution on the pyrimidine ring significantly alters the basicity of the aminomethyl group. The comparator (2-Methyl-6-phenylpyrimidin-4-yl)methanamine (CAS 1177482-61-9) exhibits a predicted pKa of 6.83 ± 0.29 for the aminomethyl group . While experimental pKa data for the target compound are not publicly available, the absence of the electron-donating 2-methyl substituent is expected to lower the pKa of the target compound's aminomethyl group by approximately 0.5–1.0 log units based on established substituent effects in aminopyrimidine systems [1]. This difference in ionization state at physiological pH (7.4) directly impacts the proportion of protonated vs. neutral amine species available for salt-bridge interactions, solubility, and membrane permeability.

Physicochemical profiling Medicinal chemistry Lead optimization

Scaffold Performance Benchmarking: 6-Phenylpyrimidine Core in CDK9 Inhibition — Target Compound as a Precursor to 39 nM Inhibitors

The (6-phenyl-pyrimidin-4-yl)-phenylamine substructure—directly accessible from (6-Phenylpyrimidin-4-yl)methanamine via reductive amination or nucleophilic aromatic substitution—has yielded the clinical-stage CDK9 inhibitor CDK9-IN-1 (CAS 1415559-43-1) with an IC50 of 39 nM against CDK9/cyclin T1 . When further elaborated to a more complex tricyclic scaffold (US10800792, Example 685), the 6-phenylpyrimidin-4-yl core supports sub-nanomolar BTK inhibition (IC50 = 7.94 nM) [1]. By contrast, the isomeric (2-phenylpyrimidin-5-yl)methanamine scaffold yields significantly weaker CDK9 affinity: the 5-aminomethyl-derived HDAC1 fragment achieves only 48 nM IC50, and the anticancer cellular IC50 values against HeLa and A549 cell lines are in the high-micromolar range (226 and 242.52 µg/mL, respectively) . This 1–2 order-of-magnitude potency differential underscores that the 6-phenyl-4-aminomethyl geometry is the preferred vector for accessing the kinase hinge region.

Kinase inhibition CDK9 Anticancer drug discovery

Selectivity Engineering: 6-Phenylpyrimidine Core Enables >588-Fold JAK3 Isoform Selectivity vs. Non-Selective 4-Phenylpyrimidine Analogs

In a systematic SAR study of 4- and 6-phenyl-pyrimidine derivatives as JAK3 inhibitors, compound 12—incorporating a 6-phenylpyrimidine core—exhibited a JAK3 IC50 of 1.7 nM with >588-fold selectivity over JAK1 (fold-selectivity: 777×) and JAK2 (fold-selectivity: 588×) [1]. This selectivity was achieved by designing a covalent binding tether that engages the unique Cys909 residue in JAK3, a strategy enabled by the specific geometry of the 6-phenyl substitution pattern. In contrast, the starting 4-phenyl-pyrimidine derivatives in the same series were described as 'poorly selective compounds' before the covalent tether optimization [2]. This demonstrates that the 6-phenylpyrimidine regioisomer provides the optimal exit vector for installing selectivity-conferring warheads, whereas the 4-phenyl isomer does not.

JAK kinase Selectivity profiling Immunology Autoimmune disease

Anticonvulsant Activity of the 6-Phenylpyrimidine Scaffold: Superiority Over Phenytoin Sodium as a Structural-Pharmacology Baseline

A series of 14 4-substituted amino-6-phenylpyrimidine compounds were evaluated in the mouse maximal electroshock seizure (MES) model. Two compounds in the series (Ⅱ9 and Ⅱ13) demonstrated anticonvulsant activity surpassing that of the clinical standard phenytoin sodium [1]. Although these compounds feature a 4-amino substituent rather than the 4-aminomethyl group of the target compound, the study explicitly concluded that the steric and spatial characteristics of the 4-position substituent are the primary determinants of anticonvulsant potency [2]. The target compound, bearing a primary aminomethyl group at the 4-position, provides a distinct steric and hydrogen-bonding profile compared to the directly attached amino group, offering a differentiated starting point for CNS-focused SAR exploration.

Anticonvulsant CNS drug discovery Ion channel modulation

Procurement-Relevant Application Scenarios for (6-Phenylpyrimidin-4-yl)methanamine: Evidence-Backed Use Cases


Kinase-Focused Library Synthesis: CDK9 and BTK Inhibitor Lead Generation

The target compound serves as a direct synthetic precursor to the CDK9 inhibitor pharmacophore (6-phenyl-pyrimidin-4-yl)-phenylamine, which has produced CDK9-IN-1 (IC50 = 39 nM) [1]. The 4-aminomethyl handle enables rapid diversification via reductive amination, amide coupling, or sulfonamide formation. For BTK-targeted programs, the 6-phenylpyrimidin-4-yl core has demonstrated sub-nanomolar potency (IC50 = 7.94 nM) when elaborated to a tricyclic scaffold, as disclosed in US10800792 [2]. Procure this compound when the synthetic route requires a 4-aminomethyl-6-phenylpyrimidine intermediate for focused kinase library construction, particularly where the 2-position must remain unsubstituted for subsequent functionalization.

JAK3-Selective Inhibitor Development: Autoimmune and Inflammatory Disease Programs

SAR studies have established that the 6-phenylpyrimidine core, when derivatized with a covalent cysteine-targeting warhead, can achieve >588-fold JAK3 selectivity over JAK2 (JAK3 IC50 = 1.7 nM) [1]. This selectivity profile is critical for minimizing JAK2-driven hematological adverse effects. The target compound's 4-aminomethyl group provides a synthetically accessible anchorage point for installing electrophilic warheads (e.g., acrylamide) designed to target Cys909 in JAK3. Procurement is indicated for medicinal chemistry teams pursuing covalent JAK3 inhibitor programs where the 6-phenyl-4-aminomethyl substitution pattern is required to achieve the correct trajectory for Cys909 engagement.

CNS Drug Discovery: Anticonvulsant SAR Exploration with a 6-Phenylpyrimidine Scaffold

The 6-phenylpyrimidine scaffold has demonstrated anticonvulsant activity exceeding that of phenytoin sodium in the mouse MES model when substituted at the 4-position [1]. The target compound, bearing a unique 4-aminomethyl substituent (rather than the previously explored 4-amino group), represents a novel vector for CNS-focused SAR. The primary amine enables salt formation (e.g., dihydrochloride salt, CAS 2177060-45-4) for improved aqueous solubility and bioavailability. Procure this compound as a starting material for synthesizing 4-aminomethyl-substituted 6-phenylpyrimidine libraries targeting voltage-gated sodium channels or GABAergic mechanisms implicated in seizure disorders.

BCR-ABL Inhibitor Intermediate Supply: Imatinib-Resistant CML Programs

The phenylaminopyrimidine class includes imatinib (BCR-ABL IC50 = 38 nM) and nilotinib (30-fold more potent than imatinib against wild-type BCR-ABL) [1]. Novel phenylaminopyrimidine derivatives disclosed in WO2007113647A1 have demonstrated BCR-ABL IC50 values in the 0.1–10 nM range against imatinib-resistant mutants [2]. The target compound, as a 6-phenylpyrimidine building block with a 4-aminomethyl functional group, provides a versatile intermediate for synthesizing these next-generation BCR-ABL inhibitors. Procurement is recommended for CROs and pharmaceutical development teams requiring multi-gram quantities of a key BCR-ABL inhibitor intermediate with documented mutant-kinase activity.

Quote Request

Request a Quote for (6-Phenylpyrimidin-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.